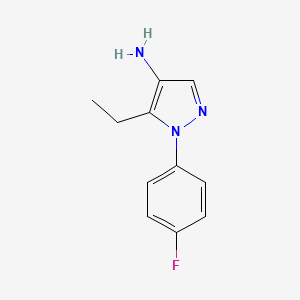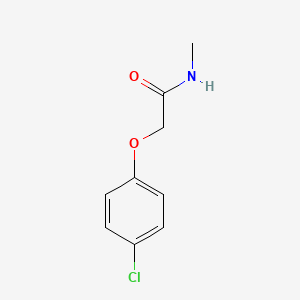
(2-iodo-5-phenylmethoxyphenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is an organic compound that belongs to the class of aromatic esters This compound features an iodine atom, a phenylmethoxy group, and an acetate ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-5-phenylmethoxyphenyl)methyl acetate typically involves the iodination of a phenylmethoxyphenyl precursor followed by esterification. One common method includes the following steps:
Iodination: The starting material, 2-hydroxy-5-phenylmethoxybenzene, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Esterification: The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenylmethoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-iodo-5-phenylmethoxyphenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and phenylmethoxy group can play crucial roles in binding to target sites and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-5-methoxyphenol
- 4-Iodo-2-methoxy-5-methylpyridine
- 2-Iodophenol
Uniqueness
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is unique due to the presence of both an iodine atom and an acetate ester group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H15IO3 |
|---|---|
Molekulargewicht |
382.19 g/mol |
IUPAC-Name |
(2-iodo-5-phenylmethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C16H15IO3/c1-12(18)19-11-14-9-15(7-8-16(14)17)20-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
JCLWILJQNUOUSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=C(C=CC(=C1)OCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-4-[(1,2-dimethyl-1H-imidazol-4-yl)ethynyl]pyridine](/img/structure/B8622704.png)


![5-{3-[(Oxan-2-yl)oxy]propyl}-2-benzofuran-1(3H)-one](/img/structure/B8622723.png)
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8622726.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B8622732.png)

![4-[Bis(2-fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8622760.png)

